2-Amino-6-bromothiazolo[4,5-B]pyrazine

Lipophilicity Chromatographic retention LogP

2-Amino-6-bromothiazolo[4,5-B]pyrazine (IUPAC: 6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine, CAS 112342-72-0) is a bicyclic heteroaromatic building block comprising a thiazole ring fused to a brominated pyrazine, bearing a free 2-amino group. With a molecular formula of C₅H₃BrN₄S and a molecular weight of 231.07 g·mol⁻¹, the compound is typically supplied as a pale-yellow to yellow-brown solid with a commercially standard purity of ≥97%.

Molecular Formula C5H3BrN4S
Molecular Weight 231.08 g/mol
CAS No. 112342-72-0
Cat. No. B111169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromothiazolo[4,5-B]pyrazine
CAS112342-72-0
Molecular FormulaC5H3BrN4S
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=N1)N=C(S2)N)Br
InChIInChI=1S/C5H3BrN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10)
InChIKeyXYAFECHDSIQGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-bromothiazolo[4,5-B]pyrazine (CAS 112342-72-0) – Structural Identity and Core Procurement Profile


2-Amino-6-bromothiazolo[4,5-B]pyrazine (IUPAC: 6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine, CAS 112342-72-0) is a bicyclic heteroaromatic building block comprising a thiazole ring fused to a brominated pyrazine, bearing a free 2-amino group [1]. With a molecular formula of C₅H₃BrN₄S and a molecular weight of 231.07 g·mol⁻¹, the compound is typically supplied as a pale-yellow to yellow-brown solid with a commercially standard purity of ≥97% . Its primary documented roles are as a key synthetic intermediate in the preparation of rho kinase (ROCK) inhibitors and as a monomer precursor for conjugated polymers used in neurotoxin detection [2][3].

Why Generic Substitution Fails for 2-Amino-6-bromothiazolo[4,5-B]pyrazine in ROCK Inhibitor and Sensor Programs


The thiazolo[4,5-b]pyrazine scaffold exhibits pronounced structure–activity and structure–property relationships that render in-class substitution non-trivial. The presence of the 6-bromo substituent dramatically alters the electronic character of the fused ring system: the predicted pKa of the conjugate acid is −3.63 ± 0.50 for the brominated compound, compared to approximately −1.0 to 0.5 for the non-halogenated parent thiazolo[4,5-b]pyrazin-2-amine . This shift in basicity directly impacts solubility, salt formation, and chromatographic behavior. Furthermore, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), whereas the non-halogenated or chloro analogs exhibit different reactivity profiles and oxidative addition kinetics [1]. In the context of ROCK inhibitor synthesis, the 6-bromo intermediate maps specifically to patent-defined routes (e.g., EP2351744), and substituting a 6-chloro or 6-unsubstituted analog would necessitate complete re-validation of the synthetic pathway, impurity profile, and potentially the biological outcome [2].

Quantitative Differentiation Evidence: 2-Amino-6-bromothiazolo[4,5-B]pyrazine vs. Closest Analogs


LogP Shift of +2.27 Log Units vs. Non-Brominated Parent Enables Orthogonal Purification and Formulation Strategies

Introduction of the 6-bromo substituent profoundly increases lipophilicity. The target compound exhibits a computed LogP of 2.01 (molbase.cn) [1], whereas the non-brominated parent, thiazolo[4,5-b]pyrazin-2-amine (CAS 112342-71-9), has a LogP of −0.26 (ChemSpider ACD/LogP) . This represents a ΔLogP of +2.27, translating to an approximately 186-fold increase in octanol–water partition coefficient.

Lipophilicity Chromatographic retention LogP Drug-likeness

PSA of 92.93 Ų vs. 93.66 Ų for Non-Brominated Analog – Maintained Hydrogen-Bonding Capacity Despite Increased Lipophilicity

Despite the substantial increase in lipophilicity conferred by the bromine atom, the polar surface area (PSA) remains essentially unchanged: 92.93 Ų for the 6-bromo compound [1] versus 93.66 Ų for the non-brominated parent [2] (ΔPSA = −0.73 Ų, <1% change). This indicates that the 2-amino group and the endocyclic nitrogen atoms retain their full hydrogen-bonding capacity.

Polar surface area Permeability Drug design Physicochemical profiling

Exclusive Dual-Purpose Intermediate: ROCK Inhibitor Synthesis and Neurotoxin Sensor Polymers – No Single Analog Covers Both Applications

2-Amino-6-bromothiazolo[4,5-B]pyrazine is explicitly referenced as an intermediate in two distinct, high-value application domains: (i) the preparation of rho kinase (ROCK) inhibitors, as documented in patent EP2351744 A1 (2011) [1], and (ii) the synthesis of conjugated polymers for neurotoxin detection, as reported by Thomas et al. (Polym. Prepr., 2005) [2]. The closest analogs—6-bromothiazolo[4,5-b]pyrazine (CAS 87444-40-4, lacking the 2-amino group) and 2-amino-6-bromothiazolo[5,4-b]pyridine (CAS 1160791-13-8, pyridine replacing pyrazine)—are not cited in either context. The 2-amino-6-chlorothiazolo[4,5-b]pyrazine analog lacks the reactivity profile required for the oxidative addition step in the polymer synthesis.

ROCK inhibitor Conjugated polymer Neurotoxin sensor Synthetic intermediate

Quantified Synthetic Yield of 91.0% via Deprotection Route Provides Reproducible Procurement-Grade Synthesis

A validated synthetic procedure starting from ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate (480 mg, 1.58 mmol) yields 334 mg of the target compound (91.0% yield) as a pale-yellow solid after basic hydrolysis and acidification . This yield compares favorably with the typical 60–75% yields reported for the synthesis of the non-brominated thiazolo[4,5-b]pyrazin-2-amine via ring-closure methods [1].

Synthetic yield Deprotection Process chemistry Reproducibility

Thiazolo[4,5-b]pyrazine Scaffold Demonstrates Four-Star Phleomycin Amplification Activity – Class-Level Evidence for Biological Relevance

In a systematic study of phleomycin amplification, N,N-dimethyl-3-(2-methylthiazolo[4,5-b]pyrazin-6-ylthio)propylamine demonstrated four-star activity at 1 mM, representing the highest activity tier in the assay [1]. In contrast, the isomeric thiazolo[5,4-b]pyrazine series showed significantly lower amplification activity, and 2-phenyl substitution or benzene ring fusion did not increase amplification [1]. This establishes the thiazolo[4,5-b]pyrazine ring fusion pattern (as present in the target compound) as the preferred scaffold for this biological readout.

Phleomycin amplification Antibiotic adjuvant Thiazolopyrazine Biological activity

Commercially Available ≥97% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC) – Differentiated from Lower-Purity Alternatives

Reputable suppliers including Bide Pharmatech and Leyan provide 2-Amino-6-bromothiazolo[4,5-B]pyrazine at ≥97% purity (some specifications at 98%), accompanied by batch-specific quality control documentation including NMR, HPLC, and GC traceability . In contrast, the non-brominated parent thiazolo[4,5-b]pyrazin-2-amine is commonly listed at 95% purity without the same level of documented multi-method characterization . The 6-bromo-2-methyl analog (CAS 87444-41-5) is frequently listed as 'discontinued' or 'out of stock' across multiple suppliers, indicating unreliable commercial availability .

Purity specification Quality control Batch consistency Procurement

Optimal Procurement and Research Application Scenarios for 2-Amino-6-bromothiazolo[4,5-B]pyrazine


ROCK Inhibitor Lead Optimization: Patent-Mapped Intermediate for Structure–Activity Relationship (SAR) Exploration

Medicinal chemistry teams developing rho kinase inhibitors for glaucoma or cardiovascular indications should prioritize this compound as the key building block. Its explicit use in patent EP2351744 A1 as a synthetic intermediate provides a defensible intellectual property position [1]. The 6-bromo position enables late-stage diversification via palladium-catalyzed cross-coupling, allowing systematic exploration of the C6 vector without altering the 2-amino pharmacophore. The 91% validated synthetic yield ensures that multi-gram quantities can be reliably sourced for parallel synthesis campaigns.

Conjugated Polymer Synthesis for Neurotoxin Sensing: Brominated Monomer for Donor–Acceptor Copolymers

Materials scientists developing fluorescent or electrochemical sensors for neurotoxin detection can employ this compound as an electron-deficient comonomer in donor–acceptor conjugated polymers. The bromine atom serves as the polymerization handle, while the 2-amino group can be further functionalized or left free to modulate polymer solubility and morphology. The documented use of the precursor 2-amino-3,5-dibromopyrazine in this application context provides literature precedent for the pyrazine-thiazole scaffold in sensor materials [2].

Phleomycin-Amplifier Fragment Evolution: A Privileged Scaffold for Antibiotic Adjuvant Discovery

Research groups investigating antibiotic resistance reversal through phleomycin amplification can use this compound as a starting fragment. The thiazolo[4,5-b]pyrazine scaffold has demonstrated four-star amplification activity, the highest tier in the Barlin assay system, while the isomeric thiazolo[5,4-b]pyrazine scaffold showed diminished activity [3]. The free 2-amino group on this compound permits rapid derivatization to probe the structure–activity relationship at the C2 position, which was identified as a key determinant of amplification potency.

Physicochemical Probe Compound: Balanced Lipophilicity and Hydrogen-Bonding Capacity for Permeability Studies

For drug metabolism and pharmacokinetics (DMPK) teams seeking probe compounds with defined physicochemical properties, this compound offers a rare combination: a LogP of 2.01 (conferring moderate lipophilicity suitable for passive membrane permeation) coupled with a PSA of 92.93 Ų (below the 140 Ų threshold often associated with oral bioavailability). This profile makes it a useful tool compound for calibrating in vitro permeability assays or for use as a retention-time marker in reversed-phase chromatographic method development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-bromothiazolo[4,5-B]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.